4-Bromo-2-methoxy-N-Boc-aniline
CAS No.: 262433-01-2
Cat. No.: VC2004678
Molecular Formula: C12H16BrNO3
Molecular Weight: 302.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 262433-01-2 |
---|---|
Molecular Formula | C12H16BrNO3 |
Molecular Weight | 302.16 g/mol |
IUPAC Name | tert-butyl N-(4-bromo-2-methoxyphenyl)carbamate |
Standard InChI | InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15) |
Standard InChI Key | LFWHJZGNFWTUIO-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)OC |
Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)OC |
Introduction
Chemical Identity and Structure
Basic Information
4-Bromo-2-methoxy-N-Boc-aniline is formally identified as tert-butyl N-(4-bromo-2-methoxyphenyl)carbamate . This compound is assigned the CAS registry number 262433-01-2 and possesses a molecular formula of C₁₂H₁₆BrNO₃ with a corresponding molecular weight of 302.16 g/mol . The compound belongs to the chemical family of protected anilines, specifically those bearing a tert-butyloxycarbonyl (Boc) group on the nitrogen atom. The presence of this protecting group is significant as it masks the reactivity of the amine functionality, enabling selective chemical transformations elsewhere in the molecule. The compound's structure also includes a bromine atom at position 4 and a methoxy group at position 2 of the phenyl ring, providing additional sites for chemical functionalization . Other chemical identifiers include the InChIKey LFWHJZGNFWTUIO-UHFFFAOYSA-N and the SMILES notation CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)OC, which uniquely define its molecular structure .
Structural Characteristics
The structure of 4-Bromo-2-methoxy-N-Boc-aniline features several key elements that contribute to its utility in organic synthesis. The compound's backbone consists of a benzene ring with an amine group at position 1, which is protected by a tert-butyloxycarbonyl (Boc) group . The Boc group is characterized by a carbonyl functionality connected to a tert-butyl ester, creating a carbamate linkage with the aniline nitrogen . The benzene ring also bears a methoxy substituent at position 2, which influences the electronic properties of the aromatic system, and a bromine atom at position 4, which serves as a reactive handle for various transformations such as cross-coupling reactions . This specific arrangement of functional groups creates a molecule with distinct reactivity patterns that can be selectively manipulated in synthetic sequences. The relative positions of these substituents on the aromatic ring have significant implications for the reactivity and synthetic utility of the compound .
Table 1: Chemical Identity of 4-Bromo-2-methoxy-N-Boc-aniline
Parameter | Value |
---|---|
CAS Number | 262433-01-2 |
Molecular Formula | C₁₂H₁₆BrNO₃ |
Molecular Weight | 302.16 g/mol |
IUPAC Name | tert-butyl N-(4-bromo-2-methoxyphenyl)carbamate |
InChI | InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15) |
InChIKey | LFWHJZGNFWTUIO-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)OC |
Physical and Chemical Properties
While detailed physical property data for 4-Bromo-2-methoxy-N-Boc-aniline is limited in the available search results, the compound is likely a crystalline solid at room temperature, consistent with similar Boc-protected aromatic amines. The presence of the Boc group enhances the stability of the compound compared to the unprotected amine, making it less susceptible to oxidation and other degradation pathways. The compound contains multiple functional groups with distinct reactivities: the carbamate group can be cleaved under acidic conditions to reveal the free amine, the bromine substituent can participate in various cross-coupling reactions, and the methoxy group contributes to the electronic properties of the aromatic ring . For long-term storage, it is recommended to keep the compound in a cool, dry place to maintain its integrity . The stability of the Boc protecting group under basic and neutral conditions, coupled with its selective removal under acidic conditions, makes this compound particularly valuable in multistep syntheses where controlled functional group manipulation is essential .
Synthesis and Preparation
Related Synthetic Methodologies
Insights into potential synthetic approaches can be gleaned from the preparation of related compounds. For instance, the synthesis of 4-bromo-2-fluoro-3-methoxyaniline, a structurally similar compound, involves bromination of the corresponding aniline derivative using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) . This reaction proceeds at room temperature for approximately 3 hours and yields the brominated product in high yield (98%) . A similar bromination strategy could potentially be applied to 2-methoxyaniline followed by Boc protection to obtain 4-Bromo-2-methoxy-N-Boc-aniline, although this would require careful control of reaction conditions to ensure selectivity of the bromination step . Alternatively, the Boc protection could be performed first, followed by regioselective bromination of the protected aniline. These alternative synthetic routes provide flexibility in the preparation of 4-Bromo-2-methoxy-N-Boc-aniline, depending on the availability of starting materials and specific requirements of the synthetic plan.
Purification and Characterization
Following synthesis, 4-Bromo-2-methoxy-N-Boc-aniline would typically require purification to remove reagents, byproducts, and unreacted starting materials. Common purification methods include column chromatography on silica gel, recrystallization from appropriate solvent systems, or a combination of these techniques. Characterization of the purified compound can be accomplished through various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis . The predicted collision cross-section data available for various adducts of the compound (such as [M+H]⁺, [M+Na]⁺, etc.) could be useful for mass spectrometric analysis and identification . For instance, the [M+H]⁺ adduct has a predicted m/z of 302.03865 and a collision cross-section of 159.1 Ų . These analytical techniques collectively confirm the structure and purity of the synthesized 4-Bromo-2-methoxy-N-Boc-aniline, ensuring its suitability for subsequent synthetic applications.
Applications in Organic Synthesis
Role as a Synthetic Intermediate
4-Bromo-2-methoxy-N-Boc-aniline serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The utility of this compound stems from its multifunctional nature, featuring three key reactive sites: a protected amine, a bromine substituent, and a methoxy group . The Boc-protected amine allows for selective deprotection under acidic conditions, revealing the free amine for further functionalization when desired . This controlled unveiling of reactivity is crucial in multistep syntheses where sequence-specific transformations are required. The compound's versatility makes it an important building block in the construction of complex molecular architectures found in various therapeutic agents and research compounds. Its strategic design enables chemists to orchestrate precise synthetic sequences, where each functional group can be manipulated at the appropriate stage of synthesis .
Functional Group Transformations
Related Compounds and Derivatives
Structural Analogues
Several structural analogues of 4-Bromo-2-methoxy-N-Boc-aniline appear in the search results, providing context for understanding the broader family of compounds to which it belongs. A key precursor is 4-bromo-2-methoxyaniline (CAS: 59557-91-4), which lacks the Boc protecting group . This compound serves as the primary starting material for synthesizing 4-Bromo-2-methoxy-N-Boc-aniline through Boc protection of the amine functionality . Another related compound is 4-bromo-2-methoxy-N-methylaniline hydrochloride (CAS: 2839157-45-6), which features a methylated amine group instead of a Boc-protected one . Additionally, 4-bromo-2-methylaniline (CAS: 583-75-5) represents a similar structure where the methoxy group is replaced by a methyl group . These structural analogues share common synthetic pathways and reactivity patterns, highlighting the versatility of brominated aniline derivatives in organic synthesis . The variation in substitution patterns across these related compounds provides chemists with a toolkit of building blocks for diverse synthetic applications.
Synthetic Precursors and Derivatives
The synthetic relationships between 4-Bromo-2-methoxy-N-Boc-aniline and its precursors or potential derivatives illustrate important transformation pathways in organic chemistry. As mentioned, 4-bromo-2-methoxyaniline serves as the immediate precursor to 4-Bromo-2-methoxy-N-Boc-aniline through Boc protection . This precursor is commercially available with a purity of 98.0% or higher and is offered by suppliers such as TCI America in various package sizes . Upon deprotection under acidic conditions, 4-Bromo-2-methoxy-N-Boc-aniline would revert to this precursor, making it both a starting material and a potential product depending on the synthetic direction . The bromide functionality in these compounds allows for various cross-coupling reactions leading to more complex derivatives. For instance, Suzuki coupling with boronic acids could replace the bromine with aryl or alkyl groups, creating new carbon-carbon bonds . Similarly, Buchwald-Hartwig amination could introduce amino functionalities at the bromine position . These transformation possibilities underscore the synthetic utility of 4-Bromo-2-methoxy-N-Boc-aniline as a versatile building block in organic synthesis.
Structure-Activity Relationships
Analytical Methods and Characterization
Spectroscopic Analysis
Spectroscopic methods play a crucial role in the characterization and quality control of 4-Bromo-2-methoxy-N-Boc-aniline. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information about the compound's molecular framework . The aromatic protons typically appear in the range of 6.5-7.5 ppm in the ¹H NMR spectrum, while the methoxy group would show a characteristic singlet around 3.8-4.0 ppm . The tert-butyl group of the Boc protecting group would appear as a strong singlet near 1.5 ppm due to the nine equivalent protons . Infrared (IR) spectroscopy is useful for identifying key functional groups, with characteristic absorptions for the carbamate C=O stretch (approximately 1700 cm⁻¹), N-H stretch (3300-3500 cm⁻¹), and aromatic C=C stretches (1450-1600 cm⁻¹). These spectroscopic techniques collectively provide a comprehensive characterization of the compound's structure, enabling confirmation of its identity and assessment of its purity .
Mass Spectrometric Analysis
Mass spectrometry (MS) offers valuable information for confirming the molecular weight and elemental composition of 4-Bromo-2-methoxy-N-Boc-aniline. According to the search results, various mass spectrometric adducts of the compound have been studied, including [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, and [M+K]⁺ . The monoisotopic mass for the [M+H]⁺ ion is 302.03865 m/z, consistent with the molecular formula C₁₂H₁₆BrNO₃ . The presence of bromine in the molecule creates a characteristic isotope pattern due to the natural isotopes ⁷⁹Br and ⁸¹Br, which occur in approximately equal abundances . This pattern, characterized by two peaks separated by 2 m/z units with similar intensities, serves as a diagnostic feature for brominated compounds in mass spectrometry . Additionally, predicted collision cross-section values have been reported for various adducts, which can be useful for ion mobility mass spectrometry applications . For example, the [M+H]⁺ adduct has a predicted collision cross-section of 159.1 Ų, while the [M+Na]⁺ adduct has a value of 160.6 Ų .
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of 4-Bromo-2-methoxy-N-Boc-aniline and for monitoring reactions involving this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is particularly suitable for analyzing this compound due to the presence of aromatic and carbonyl chromophores, which absorb strongly in the UV region . Typical HPLC conditions might involve C18 reverse-phase columns with gradient elution using acetonitrile/water mobile phases, potentially with acid modifiers like formic acid or trifluoroacetic acid. Gas Chromatography (GC) may also be applicable, especially when coupled with Mass Spectrometry (GC-MS) for additional structural confirmation . Thin-Layer Chromatography (TLC) provides a rapid and accessible method for reaction monitoring during synthesis, with visualization possible through UV absorption or staining with reagents such as p-anisaldehyde or phosphomolybdic acid . These chromatographic methods collectively enable comprehensive quality control and reaction monitoring for processes involving 4-Bromo-2-methoxy-N-Boc-aniline, ensuring the reliability and reproducibility of synthetic procedures utilizing this valuable intermediate.
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